molecular formula C10H19NO3 B13516179 Ethyl 4-(morpholin-2-yl)butanoate

Ethyl 4-(morpholin-2-yl)butanoate

Cat. No.: B13516179
M. Wt: 201.26 g/mol
InChI Key: WHOQIRHTCPLLEG-UHFFFAOYSA-N
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Description

Ethyl 4-(morpholin-2-yl)butanoate is an ethyl ester featuring a morpholine ring substituted at the second position of the butanoate chain. Morpholine derivatives are widely utilized in pharmaceuticals due to their ability to enhance solubility and modulate biological activity .

Properties

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

ethyl 4-morpholin-2-ylbutanoate

InChI

InChI=1S/C10H19NO3/c1-2-13-10(12)5-3-4-9-8-11-6-7-14-9/h9,11H,2-8H2,1H3

InChI Key

WHOQIRHTCPLLEG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCC1CNCCO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(morpholin-2-yl)butanoate typically involves the reaction of morpholine with ethyl 4-bromobutanoate. The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is typically performed in an organic solvent such as tetrahydrofuran or dimethylformamide at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(morpholin-2-yl)butanoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form carboxylic acids under strong oxidative conditions.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in organic solvents like tetrahydrofuran.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Ethyl 4-(morpholin-2-yl)butanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of molecules with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(morpholin-2-yl)butanoate depends on its specific application. In drug development, it may interact with biological targets such as enzymes or receptors, modulating their activity. The morpholine ring can enhance the compound’s binding affinity and specificity for its target, leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare Ethyl 4-(morpholin-2-yl)butanoate with structurally analogous ethyl esters, focusing on substituents, synthesis, and applications:

Table 1: Comparative Analysis of Ethyl Butanoate Derivatives

Compound Name Substituent Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Key Features/Applications
This compound Morpholin-2-yl C₁₀H₁₇NO₃* ~215.25* Not reported Not given Potential bioactivity modulator; pharmaceutical intermediate
Ethyl 4-oxo-4-(4-propylfuran-3-yl)butanoate (75) 4-Propylfuran-3-yl, oxo C₁₃H₁₈O₄ 238.28 56 61 Furan substituent; organic synthesis building block
Ethyl 4-acetamido-4-(4-acetylphenyl)-2,2-difluorobutanoate (13) Acetamido, 4-acetylphenyl, difluoro C₁₆H₁₉F₂NO₄ 327.33 138–140 67 Difluoro groups enhance metabolic stability; drug intermediate
Ethyl 4-(2-formyl-6-methoxyphenoxy)butanoate 2-Formyl-6-methoxyphenoxy C₁₄H₁₆O₅ 264.27 Not reported Not given Phenolic ether; formyl group enables further functionalization
Ethyl 4-(4-bromophenyl)butanoate 4-Bromophenyl C₁₂H₁₅BrO₂ 271.15 Not reported Not given Bromophenyl group facilitates cross-coupling reactions

*Estimated based on structural analogy to morpholine derivatives.

Structural and Functional Differences

Morpholine vs. Heterocyclic Substituents :

  • The morpholin-2-yl group in the target compound introduces a nitrogen-oxygen heterocycle, which contrasts with the furan () or bromophenyl () substituents. Morpholine derivatives are often employed to improve pharmacokinetic properties in drug candidates, whereas bromophenyl groups are pivotal in cross-coupling reactions .

Fluorinated and Acetamido Derivatives: Compounds 13 and 14 () incorporate difluoro and acetamido groups, which enhance metabolic stability and hydrogen-bonding capacity, respectively. These features are absent in the morpholine derivative but highlight the tunability of ethyl butanoates for specific applications .

Synthesis Complexity :

  • High-temperature, argon-protected reactions are required for furan-substituted esters (), whereas morpholine derivatives may involve milder amine-aldehyde condensations (inferred from ). Yields vary significantly (42–67%), reflecting substituent-dependent reaction efficiency .

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